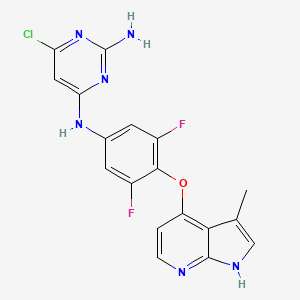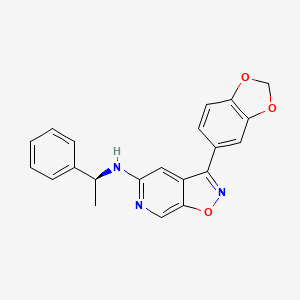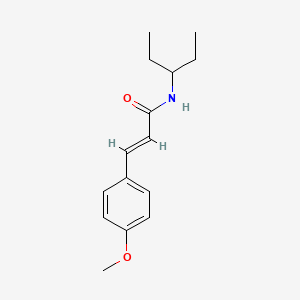
Triflusal
Übersicht
Beschreibung
Triflusal is a platelet aggregation inhibitor that was discovered and developed in the Uriach Laboratories. It has been commercialized in Spain since 1981 and is available in 25 countries across Europe, Asia, Africa, and America . This compound is a derivative of acetylsalicylic acid (aspirin) in which a hydrogen atom on the benzene ring has been replaced by a trifluoromethyl group .
Wissenschaftliche Forschungsanwendungen
Triflusal hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: This compound wird als Antithrombotikum zur Vorbeugung von thromboembolischen Erkrankungen, Schlaganfall und Myokardinfarkt eingesetzt.
Biologie: This compound wird in Studien zur Thrombozytenaggregation und vaskulären Biologie eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung über mehrere Mechanismen:
Cyclooxygenase-1 (COX-1) Inhibition: This compound hemmt irreversibel COX-1 in Thrombozyten, verhindert die Bildung von Thromboxan A2 und hemmt so die Thrombozytenaggregation.
Erhaltung des vaskulären Prostazyklins: This compound erhält das vaskuläre Prostazyklin, wodurch eine antiaggregierende Wirkung gefördert wird.
Inhibition der Aktivierung des Nuclear Factor kB: This compound hemmt die Aktivierung des Nuclear Factor kB, der die Expression der mRNA für das vaskuläre Zelladhäsionsmolekül-1 reguliert, das für die Thrombozytenaggregation erforderlich ist.
Phosphodiesterase-Inhibition: This compound blockiert die Phosphodiesterase, erhöht die zyklische Adenosinmonophosphat (cAMP)-Konzentration und fördert eine antiaggregierende Wirkung durch Hemmung der Kalziummobilisierung.
Synthese von Stickstoffmonoxid: This compound erhöht die Synthese von Stickstoffmonoxid in Neutrophilen.
Wirkmechanismus
Target of Action
Triflusal, a medication related to acetylsalicylic acid (ASA), primarily targets cyclooxygenase-1 (COX-1) in platelets . COX-1 plays a crucial role in the production of thromboxane, a compound that promotes platelet aggregation and blood clot formation .
Mode of Action
This compound irreversibly inhibits COX-1, thereby blocking the synthesis of thromboxane A2 . This inhibition prevents platelet aggregation, a key step in thrombus formation . Additionally, this compound can increase the concentration of cyclic adenosine monophosphate (cAMP) and nitric oxide synthesis in neutrophils .
Biochemical Pathways
This compound’s action affects multiple biochemical pathways. It inhibits the arachidonic acid pathway, thereby reducing the production of thromboxane . It also stimulates the production of nitric oxide and increases the concentration of cyclic nucleotides in endothelial cells . These actions lead to the expansion of peripheral blood vessels .
Pharmacokinetics
This compound is absorbed in the small intestine, and its bioavailability ranges from 83% to 100% . It is rapidly metabolized by an esterase into its main active metabolite, hydroxy-4-trifluoromethylbenzoic acid (HTB) . The major metabolite of this compound presents different pharmacokinetic properties by showing a Cmax and tmax of 92.7 mcg/ml and 4.96 h, respectively .
Result of Action
The inhibition of COX-1 and the subsequent reduction in thromboxane synthesis result in decreased platelet aggregation . This makes this compound effective in the treatment and prevention of thromboembolic diseases . Additionally, this compound has been shown to protect cerebral tissue due to its inhibition of lipid peroxidation resulting from anoxia-reoxygenation .
Biochemische Analyse
Biochemical Properties
Triflusal interacts with various enzymes and proteins in the body. It is a COX-1 inhibitor . The benefits of this agent are the lack of action over the arachidonic acid pathway, the driven production of nitric oxide and the increase of cyclic nucleotide concentration on endothelial cells .
Cellular Effects
This compound has multiple mechanisms of action that contribute to the effect of the drug. It inhibits the activation of nuclear factor k-B, which in turn regulates the expression of the mRNA of the vascular cell adhesion molecule-1 needed for platelet aggregation . It also blocks phosphodiesterase, increasing cAMP concentration as well as can increase nitric oxide synthesis in neutrophils .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It blocks cyclooxygenase, thereby inhibiting thromboxane A2, and thus preventing platelet aggregation . It preserves vascular prostacyclin, thus promoting anti-aggregant effect . It also inhibits activation of nuclear factor kB, which regulates the expression of the mRNA of vascular cell adhesion molecule-1 needed for platelet aggregation .
Temporal Effects in Laboratory Settings
It is known that this compound has similar efficacy to aspirin in patients with cerebral or myocardial infarction, but has a reduced risk of haemorrhagic complications .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages
Metabolic Pathways
In the liver, this compound undergoes deacetylation, forming its main metabolite 2-OH-4-trifluoromethyl benzoic acid (HTB). This major metabolite seems to have marked antiplatelet properties in vitro .
Transport and Distribution
This compound binds almost completely to plasma proteins reaching a 99% of the administered dose
Vorbereitungsmethoden
Triflusal kann durch Acetylierung von 2-Hydroxy-4-trifluormethylbenzoesäure synthetisiert werden. Die Reaktion beinhaltet die Verwendung von Essigsäureanhydrid als Acetylierungsmittel und einen Katalysator wie Schwefelsäure . Die industriellen Produktionsverfahren für this compound beinhalten ähnliche Syntheserouten, sind jedoch für die Großproduktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Triflusal unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: This compound kann Oxidationsreaktionen unterliegen, insbesondere in Gegenwart starker Oxidationsmittel.
Substitution: Die Trifluormethylgruppe am Benzolring kann unter bestimmten Bedingungen an Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Essigsäureanhydrid für die Acetylierung, Schwefelsäure als Katalysator und verschiedene Oxidationsmittel für Oxidationsreaktionen . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind HTB und andere Derivate, abhängig von den spezifischen Reaktionsbedingungen .
Vergleich Mit ähnlichen Verbindungen
Triflusal ist chemisch mit Acetylsalicylsäure (Aspirin) verwandt, hat aber einzigartige Eigenschaften, die es von anderen ähnlichen Verbindungen unterscheiden:
Eigenschaften
IUPAC Name |
2-acetyloxy-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWVZGDJPAKBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045305 | |
| Record name | Triflusal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/ml | |
| Record name | Triflusal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Triflusal is chemically related to acetylsalicylic acid (ASA) and irreversibly inhibits cycloxygenase-1 (COX-1) in platelets. Acetylation of the active group of COX-1 prevents the formation of thromboxane-B2 in platelets. However, it is unique because it spares the arachidonic acid metabolic pathway in endothelial cells. In addition, it favors the production of nitric oxide, a vasodilator. | |
| Record name | Triflusal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
322-79-2 | |
| Record name | Triflusal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=322-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triflusal [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000322792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triflusal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Triflusal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetoxy-α,α,α-trifluoro-p-toluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLUSAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z0YFI05OO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
114-117ºC | |
| Record name | Triflusal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















